
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Overview
Description
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione is a useful research compound. Its molecular formula is C31H46O3 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione is a derivative of naphthoquinone, which has garnered attention for its diverse biological activities. Naphthoquinones are known for their roles in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C₃₀H₄₈O₂
- Molecular Weight: 464.71 g/mol
This compound features a naphthoquinone core with various substituents that may influence its biological activity.
Anticancer Activity
Research has demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Line Studies: A study evaluated the cytotoxic effects of several naphthoquinone derivatives on human lung (H460), triple-negative breast (MDA-MB-231), and ovarian (A2780) cancer cell lines. Compounds derived from the naphthoquinone structure showed IC₅₀ values indicating effective inhibition of cell proliferation, particularly against the A2780 cell line .
Compound | IC₅₀ (μM) | Cell Line |
---|---|---|
5f | 30.48 | H460 |
8 | 4.24 | H460 |
5c | 21.6 | MDA-MB-231 |
5g | 2.68 | A2780 |
The biological activity of naphthoquinones is primarily attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancerous cells. Additionally, these compounds can interact with DNA and inhibit key signaling pathways involved in cell survival:
- Key Pathways Affected:
- NAD(P)H-quinone oxidoreductase (NQO1)
- STAT3 signaling
- NF-κB signaling
These interactions are crucial for the selective targeting of cancer cells while minimizing toxicity to normal cells .
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, naphthoquinone derivatives have shown promise as antimicrobial agents. They exhibit activity against a range of pathogens due to their ability to disrupt cellular membranes and inhibit vital metabolic processes in bacteria and fungi . Additionally, their anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines.
Synthesis and Evaluation
A notable study synthesized various naphthoquinone derivatives and assessed their biological activities. The most promising compounds were characterized by their selective cytotoxicity towards cancer cells while exhibiting low toxicity towards non-cancerous cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. Such studies provide insights into how structural modifications can enhance biological efficacy and selectivity .
Properties
IUPAC Name |
2-methyl-3-[[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl]naphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6)28(34-31)20-27-24(5)29(32)25-17-7-8-18-26(25)30(27)33/h7-8,17-18,21-23,28H,9-16,19-20H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKNTKPLCMKTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)(C)CCCC(C)CCCC(C)CCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967132 | |
Record name | 2-Methyl-3-{[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl}naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52691-91-5 | |
Record name | 1,4-Naphthalenedione, 2-methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-{[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl}naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.